molecular formula C9H6ClNO2 B3066155 7-chloro-2-methyl-3,1-benzoxazin-4-one CAS No. 708-73-6

7-chloro-2-methyl-3,1-benzoxazin-4-one

Cat. No.: B3066155
CAS No.: 708-73-6
M. Wt: 195.6 g/mol
InChI Key: KLQIQAQXHDSJFH-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,1-benzoxazin-4-one (CID: 120340 ) is a benzoxazinone and quinazolinone derivative with the molecular formula C9H6ClNO2 and a molecular weight of 195.56 g/mol . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research, particularly for the preparation of novel quinazolin-4(3H)-one derivatives . A recent pharmacological study has demonstrated that this compound exhibits significant in vitro antibacterial activity. The research found it to be effective against several bacterial strains, including Klebsiella pneumonia , Staphylococcus aureus , and Pseudomonas aeruginosa , with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 9 mg/mL . The compound is characterized by a strong carbonyl (C=O) stretch in its infrared spectrum, which is a key feature of its structure . Researchers value this compound for its potential in developing new antimicrobial agents and for its role as a versatile building block in heterocyclic chemistry. Handling & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Source Data: The antibacterial activity data is sourced from a 2020 study published in GSC Biological and Pharmaceutical Sciences . Identifiers and structural data are sourced from the PubChem database .

Properties

IUPAC Name

7-chloro-2-methyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQIQAQXHDSJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221060
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
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Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-73-6
Record name 7-Chloro-2-methyl-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Chemistry and Reactivity of 7 Chloro 2 Methyl 3,1 Benzoxazin 4 One

Reaction Mechanisms of Benzoxazinone (B8607429) Ring Formation

The synthesis of 2-methyl-3,1-benzoxazin-4-one derivatives is commonly achieved through the cyclization of the corresponding N-acyl anthranilic acids. uomosul.edu.iq For 7-chloro-2-methyl-3,1-benzoxazin-4-one, the process typically starts from 4-chloroanthranilic acid.

The established mechanism involves the reaction of the substituted anthranilic acid with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction proceeds in two main stages:

N-Acetylation: The amino group (-NH₂) of 4-chloroanthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetyl-4-chloroanthranilic acid intermediate and an acetate (B1210297) leaving group. tandfonline.com

Cyclodehydration: The N-acetylated intermediate then undergoes an intramolecular cyclization. The carboxylic acid's hydroxyl group attacks the amide carbonyl carbon. This step is often facilitated by heating and the presence of a dehydrating agent (like excess acetic anhydride) to promote the elimination of a water molecule, leading to the formation of the stable six-membered benzoxazinone ring. tandfonline.comnih.gov

Alternatively, N-acylated anthranilic acids can be cyclized using other reagents like cyanuric chloride in dimethylformamide (DMF), which activates the carboxylic acid group for intramolecular nucleophilic attack. nih.gov

Nucleophilic Reactivity of the Benzoxazinone Lactone Carbon

The 3,1-benzoxazin-4-one ring system possesses two primary electrophilic sites susceptible to nucleophilic attack: the C4 lactone carbonyl carbon and the C2 carbon of the oxazine (B8389632) ring. Nucleophilic attack predominantly occurs at the more electrophilic C4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and opening of the heterocyclic ring. researchgate.net This ring-opening is often followed by a recyclization step, yielding different heterocyclic systems depending on the nature of the nucleophile used.

Nitrogen nucleophiles readily react with this compound, typically resulting in the formation of substituted quinazolinone derivatives. This transformation involves a nucleophilic acyl substitution mechanism where the endocyclic oxygen atom of the benzoxazinone is replaced by the nucleophilic nitrogen atom.

The reaction of this compound with primary amines (aminolysis) is a standard method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones. The mechanism proceeds as follows:

Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring.

Ring Opening: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, causing the cleavage of the C-O bond and opening the oxazine ring. The intermediate formed is an N-substituted derivative of 2-acetamido-4-chlorobenzamide.

Recyclization: The amide nitrogen derived from the attacking amine then performs an intramolecular nucleophilic attack on the acetyl carbonyl carbon.

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable, six-membered pyrimidine (B1678525) ring of the quinazolinone product. researchgate.net

Fusion of the closely related 6-chloro-2-methyl-3,1-benzoxazin-4-one with various amino compounds has been shown to yield the corresponding 3-arylquinazolinone derivatives, demonstrating the generality of this reaction. orientjchem.org

Table 1: Products from Aminolysis of this compound
Nitrogen Nucleophile (R-NH₂)Resulting Product StructureProduct Name
AnilineSubstituted Quinazolinone7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one
MethylamineSubstituted Quinazolinone7-Chloro-2,3-dimethylquinazolin-4(3H)-one
Ammonium AcetateSubstituted Amide (via ring opening)2-Acetamido-4-chlorobenzamide

Hydrazine (B178648) hydrate (B1144303) is a potent dinucleophile that reacts readily with 2-methyl-3,1-benzoxazin-4-ones. The reaction with this compound follows a similar ring-opening and recyclization pathway as aminolysis. gsconlinepress.com

The terminal nitrogen of hydrazine hydrate attacks the C4 carbonyl, leading to the formation of an N-(2-acetylamino-4-chlorobenzoyl)hydrazine intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. gsconlinepress.comresearchgate.net This 3-aminoquinazolinone is a versatile intermediate for further synthetic transformations. researchgate.net

Other hydrazine derivatives, such as thiosemicarbazide (B42300), also react to form more complex fused heterocyclic systems. For instance, the reaction of 6-chloro-2-methyl-3,1-benzoxazin-4-one with thiosemicarbazide results in a cyclocondensation reaction to afford a triazoloquinazoline derivative. orientjchem.org This occurs through the initial formation of a 3-thioureido-quinazolinone, which then cyclizes. raco.cat

Oxygen nucleophiles, such as alkoxides, can also induce the ring-opening of the benzoxazinone ring. The reaction of a substituted 2-alkenyl-3,1-benzoxazin-4-one with sodium ethoxide in ethanol (B145695) (ethanolysis) has been reported to yield the corresponding ethyl anthranilate derivative. raco.cat

In this reaction, the ethoxide ion (⁻OEt) attacks the C4 lactone carbonyl. The resulting tetrahedral intermediate collapses, cleaving the ring to form the stable ethyl ester of the corresponding N-acyl anthranilic acid. This reaction demonstrates that under basic conditions with an alcohol, the benzoxazinone ring can be opened without subsequent recyclization, isolating the acylated amino ester.

While less commonly documented for this specific compound, sulfur nucleophiles are expected to react with this compound in a manner analogous to nitrogen and oxygen nucleophiles due to their high nucleophilicity. Thiols (R-SH), in the presence of a base to form the more nucleophilic thiolate anion (R-S⁻), would attack the C4 carbonyl carbon.

This attack would lead to the formation of a ring-opened intermediate, a thioester of N-acetyl-4-chloroanthranilic acid. The stability of this thioester intermediate would determine the final product. Unlike the reactions with amines, spontaneous recyclization is less likely. This pathway provides a potential route to N-acylated S-aryl/alkyl 2-aminothiobenzoates. The synthesis of benzothiazinones (sulfur analogs) from 2-aminothiophenol (B119425) highlights the reactivity of sulfur nucleophiles in forming similar heterocyclic structures, suggesting that the reverse reaction, ring-opening by a thiol, is mechanistically plausible. mdpi.com

Reactions with Carbon Nucleophiles

The reaction of 3,1-benzoxazin-4-ones with carbon nucleophiles typically involves the attack at the highly electrophilic C4 carbonyl carbon, often leading to the opening of the heterocyclic ring. The resulting intermediate can then undergo further reactions, including cyclization to form new heterocyclic systems.

The C4 carbonyl group of the benzoxazinone ring is analogous to an ester and is thus susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX). The reaction mechanism is expected to proceed via nucleophilic acyl substitution. The Grignard reagent first attacks the carbonyl carbon (C4), breaking the C4-O bond and opening the heterocyclic ring to form a magnesium alkoxide intermediate. This intermediate is a ketone.

A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol upon acidic workup. This "double addition" is a characteristic reaction of Grignard reagents with esters and related functional groups. masterorganicchemistry.com While specific studies on this compound are not extensively detailed, research on analogous 6,8-dibromo-4H-3,1-benzoxazin-4-one has shown that reactions with Grignard reagents can lead to complex or unexpected products, underscoring the high reactivity of this class of compounds.

Table 1: Predicted Reaction Steps with Grignard Reagents

Step Reagent Site of Attack Intermediate/Product Description
1 1 eq. R-MgX C4 Carbonyl Acyclic Ketone Nucleophilic attack and ring-opening.
2 1 eq. R-MgX Ketone Carbonyl Tertiary Alkoxide Second nucleophilic addition.

In the context of Friedel-Crafts reactions, this compound can act as an acylating agent for electron-rich aromatic compounds. libretexts.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the oxygen atom of the C4 carbonyl group, which polarizes the C4-O bond and facilitates its cleavage upon nucleophilic attack by an activated aromatic ring (e.g., benzene (B151609), toluene).

The reaction proceeds through a ring-opening mechanism, where the benzoxazinone effectively transfers its N-acyl group to the substrate aromatic ring. This results in the formation of a 2-acylamino-4-chlorobenzophenone derivative. The regioselectivity on the substrate ring follows standard Friedel-Crafts principles; for instance, with toluene, acylation occurs predominantly at the para-position due to the directing effect of the methyl group. libretexts.org

Electrophilic Aromatic Substitution on the Benzene Moiety

However, modern synthetic methods have focused on transition-metal-catalyzed C-H activation as a more precise and efficient means of substitution. In these reactions, the heterocyclic nitrogen atom acts as a directing group, guiding the substitution to the ortho position (C5). Palladium- and Ruthenium-based catalysts are commonly employed for these transformations. researchgate.netmdpi.com This chelation-assisted strategy allows for high regioselectivity in reactions such as halogenation, olefination, and acylation directly on the benzene ring. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions using N-halosuccinimides (NBS, NIS) can selectively introduce bromine or iodine at the C5 position. researchgate.net

Catalyst-Controlled Structural Divergence in Benzoxazinone Transformations

The choice of catalyst can be a powerful tool to control the outcome of reactions involving the benzoxazinone scaffold, leading to structural divergence from a common starting material. This is particularly evident in C-H functionalization reactions. Different metal catalysts (e.g., Pd, Ru, Fe, Cu) can exhibit different selectivities for specific C-H bonds or promote different reaction pathways. researchgate.netnih.gov

For example, a palladium catalyst might favor olefination at the C5 position when reacted with activated alkenes, while an iron or copper catalyst might promote oxidative coupling with other substrates. researchgate.netresearchgate.net Furthermore, catalyst control can enable functionalization of otherwise unreactive C-H bonds. Chiral dirhodium catalysts have been developed that can selectively functionalize unactivated methylene (B1212753) C-H bonds in the presence of more electronically activated C-H bonds elsewhere in a molecule, showcasing the high level of control achievable. nih.gov Recent advancements also include transition-metal-free approaches, such as using 1,4-dihydropyridines under photoredox conditions to achieve alkylation and acylation, further expanding the toolkit for modifying the benzoxazinone structure. researchgate.net

Table 2: Examples of Catalyst-Controlled C-H Functionalization

Reaction Type Catalyst System Position Functionalized Product Type
Halogenation Palladium(II) / N-halosuccinimide C5 5-Halo-benzoxazinone
Olefination Palladium(II) / Olefin C5 5-Alkenyl-benzoxazinone
Oxidative Coupling Iron / Copper C5 5-Aryl/Alkyl-benzoxazinone

Thermal and Photochemical Rearrangements

The 3,1-benzoxazin-4-one ring system is generally considered to be thermally stable. Its synthesis often involves heating N-acyl anthranilic acids with dehydrating agents (like acetic anhydride) under reflux conditions, indicating that the ring can withstand elevated temperatures without significant decomposition or rearrangement. gsconlinepress.com Studies involving the thermal cyclodehydration of N-benzoylanthranilic acid to form the corresponding benzoxazinone further support its thermal stability. researchgate.net

Specific studies on the photochemical rearrangements of this compound are not widely documented. However, the photochemistry of related heterocyclic systems suggests potential pathways. For other benzoxazinone derivatives, electrochemical methods have been shown to induce rearrangements, for example, converting 3-hydroxyoxindoles into benzoxazinones through a proposed peroxide intermediate and subsequent radical-mediated ring expansion. nih.govacs.org While this describes the formation rather than the rearrangement of the ring, it highlights the potential for radical intermediates to facilitate structural changes. Plausible photochemical reactions for the 3,1-benzoxazin-4-one ring itself could theoretically include ring-opening to form reactive intermediates or rearrangement to more stable isomers like quinazolinones, though such transformations for this specific compound require further experimental investigation.

Advanced Spectroscopic and Crystallographic Characterization of 7 Chloro 2 Methyl 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 7-chloro-2-methyl-3,1-benzoxazin-4-one, typically recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzene (B151609) ring.

Published data indicates the presence of three distinct signals in the aromatic region, appearing as singlets at δ 7.49, 7.14, and 6.30 ppm. gsconlinepress.com These chemical shifts are attributed to the protons on the chlorinated benzene ring. The methyl group protons at the 2-position of the benzoxazinone (B8607429) ring give rise to a singlet signal at approximately δ 2.53 ppm. gsconlinepress.com The integration of these signals would correspond to a 1:1:1:3 ratio, consistent with the number of protons in each unique chemical environment.

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic CH7.49Singlet
Aromatic CH7.14Singlet
Aromatic CH6.30Singlet
Methyl (CH₃)2.53Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound displays a series of signals corresponding to the nine carbon atoms in its structure.

Spectral data reveals the presence of a carbonyl carbon signal at approximately δ 168.05 ppm, which is characteristic of the C-4 ketone group in the oxazinone ring. gsconlinepress.com The carbon atom at the 2-position (C-2), bonded to the methyl group and nitrogen, resonates at a significantly downfield shift. The aromatic carbons exhibit signals in the typical range of δ 114-154 ppm. The methyl carbon provides a distinct upfield signal around δ 23.42 ppm. gsconlinepress.com

Carbon Atom Chemical Shift (δ, ppm)
C=O (C-4)168.05
C-8a153.07
C-2149.40
C-5141.33
C-7140.10
C-6134.40
Aromatic CH127.03
Aromatic CH114.40
CH₃23.42

Distortionless Enhancement by Polarization Transfer (DEPT-135)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features.

A strong absorption band is observed in the region of 1662 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) moiety within the oxazinone ring. gsconlinepress.com The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹, with a specific band reported at 3018 cm⁻¹. gsconlinepress.com Aliphatic C-H stretching vibrations from the methyl group are observed at 2951, 2871, and 2718 cm⁻¹. gsconlinepress.com Furthermore, a significant band at 1159 cm⁻¹ is attributed to the C-O stretching vibration of the ester group. gsconlinepress.com

Vibrational Mode Absorption Band (cm⁻¹)
Aromatic C-H Stretch3018
Aliphatic C-H Stretch2951, 2871, 2718
Carbonyl (C=O) Stretch1662
C-O Stretch1159

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic system and the carbonyl group. Specific experimental data for the UV-Vis absorption maxima (λmax) of this compound were not found in the surveyed literature. However, related benzoxazinone structures typically exhibit strong absorptions in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The monoisotopic mass of the compound (C₉H₆ClNO₂) is 195.00871 Da. uni.lu Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a prominent peak at m/z 195 and a smaller peak at m/z 197.

While detailed experimental fragmentation data for this specific compound is not widely published, general fragmentation pathways for benzoxazinone derivatives can be inferred. Electron impact (EI) ionization would likely lead to the initial loss of neutral molecules such as CO or fragments from the methyl group. The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule. Predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 196.01599, [M+Na]⁺ at 217.99793, and [M-H]⁻ at 194.00143. uni.lu

Ion/Adduct Predicted m/z
[M]⁺195.00816
[M+H]⁺196.01599
[M+Na]⁺217.99793
[M-H]⁻194.00143

X-ray Diffraction Analysis for Solid-State Structure

Detailed crystallographic data for this compound is not available in the reviewed literature.

Specific crystal data and lattice parameters for this compound have not been reported in the scientific literature reviewed.

An analysis of intermolecular interactions for this compound cannot be conducted without the prerequisite crystal structure data.

Computational and Theoretical Chemistry of 7 Chloro 2 Methyl 3,1 Benzoxazin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like 7-chloro-2-methyl-3,1-benzoxazin-4-one. This method balances computational cost and accuracy, making it suitable for a wide range of molecular analyses.

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p). ias.ac.inscispace.com

The optimization calculations for related benzoxazinone (B8607429) structures have shown that the fused ring system is largely planar. For instance, a quantum-chemical calculation on the analogous 2-methyl-7-nitro-4H-benzoxazin-4-one confirmed the planarity of the benzoxazinone fragment. researchgate.net Theoretical calculations are performed on an isolated molecule in the gas phase, so minor deviations in bond lengths and angles may occur when compared with experimental data from X-ray crystallography, which represents the molecule in a solid, crystalline state. ias.ac.in

Table 1: Key Aspects of Geometry Optimization

Parameter Description Significance
Energy Minimization The computational process of finding the atomic coordinates where the net intermolecular forces on the atoms are zero. Determines the most stable, lowest-energy conformation of the molecule.
Optimized Structure The resulting 3D structure with specific bond lengths, bond angles, and dihedral angles. Provides the foundational geometry for all subsequent computational analyses (e.g., electronic, spectroscopic).

| Planarity | The degree to which the atoms of the fused ring system lie in the same plane. | Influences the molecule's aromaticity, electronic conjugation, and potential for intermolecular stacking interactions. |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ias.ac.indergipark.org.tr

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ias.ac.inscispace.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. dergipark.org.tr These parameters are typically calculated using methods like Time-Dependent DFT (TD-DFT) to analyze electronic transitions. ias.ac.in For benzoxazinone derivatives, a favorable HOMO-LUMO energy gap can indicate potential for strong interactions with biological targets. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Significance

Orbital/Concept Description Chemical Implication
HOMO The outermost molecular orbital containing electrons. Represents the ability to donate an electron. Higher energy corresponds to a better electron donor.
LUMO The innermost molecular orbital that is empty of electrons. Represents the ability to accept an electron. Lower energy corresponds to a better electron acceptor.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, stability, and polarizability. A smaller gap often correlates with higher reactivity. |

Vibrational Frequency Analysis and Simulated Spectra

Vibrational analysis through DFT calculations provides a theoretical prediction of a molecule's infrared (IR) and Raman spectra. After geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. researchgate.net

For this compound, this analysis would identify characteristic frequencies for key functional groups. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and approximations inherent in the computational method, leading to better agreement with experimental data. ias.ac.inscispace.com

Table 3: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Methyl (CH₃) Asymmetric/Symmetric Stretching 2980 - 2870
Carbonyl (C=O) Stretching 1750 - 1700
Imine (C=N) Stretching 1690 - 1640
Aromatic C=C Stretching 1600 - 1450
C-O-C Asymmetric Stretching 1275 - 1200

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is widely used to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C chemical shifts (δ). researchgate.netnih.gov

These predicted chemical shifts are invaluable for confirming molecular structures and for assigning signals in experimentally recorded NMR spectra. researchgate.net The accuracy of the predicted shifts can be significantly improved by applying a linear scaling correction, where calculated values are plotted against experimental data for a set of related compounds. beilstein-journals.orgresearchgate.net For benzoxazinone derivatives, DFT calculations of chemical shifts have shown good to excellent agreement with experimental results. ias.ac.in

Table 4: Application of NMR Chemical Shift Prediction

Nucleus Information Provided by Calculation
¹H Predicts the chemical environment of each proton, aiding in the assignment of aromatic, methyl, and other proton signals in the experimental spectrum.

| ¹³C | Predicts the chemical shift for each carbon atom, helping to assign signals for the carbonyl, aromatic, and methyl carbons, thus confirming the carbon skeleton. |

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR)

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its physicochemical properties. These descriptors are instrumental in developing Structure-Activity Relationship (SAR) models, which correlate a molecule's features with its biological activity. researchgate.net

Steric and Electronic Molecular Parameters

SAR studies for benzoxazinone derivatives often rely on a combination of steric and electronic parameters to understand how modifications to the molecular structure affect biological function, such as enzyme inhibition. nih.govnih.gov

Electronic Parameters: These describe the electronic aspects of a molecule. They include properties like the dipole moment, atomic partial charges, and energies of frontier orbitals (HOMO/LUMO). These parameters are crucial for understanding electrostatic interactions, reactivity, and the ability of a molecule to engage in hydrogen bonding or other polar interactions with a biological target. rasayanjournal.co.in

Steric Parameters: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific dimensional vectors (e.g., Sterimol parameters) are used to quantify the spatial arrangement of the molecule. researchgate.net Steric properties are critical for determining how well a molecule fits into a receptor's binding site. rasayanjournal.co.in

By calculating these descriptors for a series of related compounds and correlating them with measured biological activity, researchers can build predictive SAR models that guide the design of new, more potent analogues. mdpi.com

| Steric | Molecular Surface Area | Relates to the extent of possible intermolecular interactions and can influence properties like lipophilicity. |

Dipole Moment and Molecular Volume Influences

The molecular volume is a key determinant of how a molecule fits into the active site of a protein or enzyme. It is a fundamental parameter in quantitative structure-activity relationship (QSAR) studies. While not specifically reported for this compound, computational methods such as those based on the van der Waals radii of the atoms can be used to estimate the molecular volume.

Molecular Modeling and Docking Studies (Computational Interactions)

Molecular modeling and docking studies are powerful tools to predict the binding affinity and interaction patterns of a ligand with a biological target. While no specific docking studies for this compound have been found, research on analogous benzoxazinone derivatives highlights the potential interactions this compound might form.

Docking studies on similar heterocyclic compounds often reveal the importance of hydrogen bonding and hydrophobic interactions in ligand-receptor binding. For this compound, the carbonyl oxygen and the nitrogen atom of the benzoxazinone ring could act as hydrogen bond acceptors. The aromatic ring system and the methyl group can participate in hydrophobic and van der Waals interactions within a protein's binding pocket. The chlorine atom at the 7-position can also contribute to halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

The general approach for such studies involves:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using computational chemistry software.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various orientations and conformations, and a scoring function would estimate the binding affinity for each pose.

These simulations could provide valuable insights into the potential biological targets of this compound and guide the design of more potent derivatives.

Theoretical Insights into Reactivity and Stability

Quantum chemical calculations offer a deep understanding of a molecule's electronic structure, which in turn governs its reactivity and stability. While specific DFT or other high-level computational studies for this compound are not available, studies on closely related compounds, such as 2-methyl-7-nitro-4H-benzoxazine-4-one, provide some transferable insights. researchgate.net

For this compound, theoretical calculations could be employed to determine a range of reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.

These theoretical insights are invaluable for understanding the chemical behavior of this compound and for designing new synthetic routes or predicting its metabolic fate.

Synthetic Utility and Applications As a Building Block in Organic Synthesis

Precursor for Quinazolinone Derivatives

One of the most prominent applications of 7-chloro-2-methyl-3,1-benzoxazin-4-one is in the synthesis of quinazolin-4(3H)-one derivatives. nih.goveg.netresearchgate.netnih.gov The benzoxazinone (B8607429) ring is susceptible to nucleophilic attack, which leads to a ring-opening and subsequent recyclization sequence to form the stable quinazolinone core.

The general mechanism involves the reaction of the benzoxazinone with a primary amine or a hydrazine (B178648) derivative. The nucleophilic amine attacks the C4 carbonyl carbon of the benzoxazinone, leading to the cleavage of the acyl-oxygen bond and the formation of an N-acyl-2-aminobenzamide intermediate. This intermediate then undergoes intramolecular cyclization via the elimination of a water molecule to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone. nih.gov

A specific and efficient example is the reaction of this compound with hydrazine hydrate (B1144303). gsconlinepress.com This reaction proceeds smoothly to yield 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, a key intermediate for further functionalization. gsconlinepress.com This transformation highlights the utility of the title compound in accessing functionally diverse quinazolinone scaffolds.

Table 1: Synthesis of Quinazolinone Derivatives
ReactantReagentProductReference
This compoundHydrazine Hydrate3-amino-7-chloro-2-methylquinazolin-4(3H)-one gsconlinepress.com
General 2-substituted-benzoxazin-4-onePrimary Amines (R-NH₂)3-substituted-quinazolin-4(3H)-one nih.gov

Scaffold for Novel Heterocyclic Compounds

Beyond its role as a quinazolinone precursor, this compound serves as a versatile scaffold for synthesizing a range of other important heterocyclic compounds. nih.gov

4-Hydroxy-quinolinones

The reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene (B1212753) compounds under basic conditions provides a synthetic route to 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.orguomosul.edu.iq This transformation involves the C-acylation of the active methylene compound by the benzoxazinone. The resulting acyclic intermediate subsequently undergoes an intramolecular cyclization to furnish the quinolinone ring system. rsc.org This method is valuable for creating quinolinone derivatives, which are a significant class of compounds in medicinal chemistry.

Benzothiazin-4-thione

The oxygen atom in the carbonyl group of the benzoxazinone ring can be replaced with sulfur to yield the corresponding thione. The conversion of 2-substituted-3,1-benzoxazin-4-ones into 2-substituted-3,1-benzothiazin-4-thiones can be achieved by treatment with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀). uomosul.edu.iq This reaction effectively transforms the lactone functionality into a thiolactone, providing access to the benzothiazine scaffold.

Amidobenzoate and Tetrazolyl Benzoic Acid Derivatives

The reactivity of the benzoxazinone ring with various nucleophiles allows for its conversion into substituted benzoic acid derivatives.

Amidobenzoates: As mentioned in the synthesis of quinazolinones, the initial ring-opening step upon reaction with an amine yields an N-acyl-2-aminobenzoic acid derivative. This product is a type of amidobenzoate and can be isolated as a stable compound if the subsequent cyclization is prevented.

Tetrazolyl Benzoic Acid Derivatives: The reaction of 2-substituted-3,1-benzoxazin-4-ones with sodium azide (B81097) (NaN₃) in a suitable solvent like acetic acid leads to the formation of 1-(2'-carboxyphenyl)-5-substituted tetrazoles. uomosul.edu.iq This reaction provides a direct route from the benzoxazinone scaffold to complex tetrazole derivatives, which are recognized as important pharmacophores.

Imidazole (B134444) Carboxamide Derivatives

Benzoxazin-4-ones are reported to be effective building blocks for creating imidazole carboxamide derivatives. nih.gov This can be achieved by reacting this compound with an appropriate amino-imidazole nucleophile. The reaction would proceed via the standard ring-opening mechanism to form a stable 2-amino-N-(imidazolyl)benzamide derivative. Furthermore, reaction with ortho-diamines, such as o-phenylenediamine, can lead to the formation of related 2-(2'-benzimidazolyl) anilides, demonstrating the scaffold's utility in accessing diverse imidazole-containing structures. uomosul.edu.iq

Multi-substituted Indoles and Oxazolines

The synthetic utility of benzoxazin-4-ones extends to the preparation of other key heterocyclic systems, including indoles and oxazolines. nih.gov

Multi-substituted Indoles: Methodologies have been developed to utilize benzoxazin-4-ones for the synthesis of synthetically useful multi-substituted indoles. nih.gov These transformations likely involve multi-step sequences where the benzoxazinone is first converted into a key intermediate, such as a hydrazine derivative, which can then undergo classical indole (B1671886) synthesis reactions.

Oxazolines: 2,5-disubstituted oxazolines can also be prepared from benzoxazin-4-ones. nih.gov In these syntheses, the benzoxazinone acts as an efficient acylating agent for a precursor molecule like a 2-amino alcohol, which then cyclizes to form the oxazoline (B21484) ring.

Sulfur Analogs (Benzothiazinones, Benzoxathianones)

The synthesis of sulfur analogs of benzoxazinones, such as benzothiazinones and benzoxathianones, involves the strategic replacement of one or more oxygen atoms with sulfur. This substitution can significantly alter the molecule's chemical properties and biological activity.

One common approach to creating a sulfur analog is through thionation of the carbonyl group. Reagents like Lawesson's reagent are widely used to convert amides and lactones into their corresponding thioamides and thiolactones. mdpi.com Theoretically, the treatment of this compound with such a reagent could convert the C4-carbonyl oxygen into sulfur, yielding 7-chloro-2-methyl-3,1-benzoxazin-4-thione. This direct thionation represents a plausible route to a sulfur-containing analog.

However, the synthesis of isomeric structures like 2-amino-4H-3,1-benzothiazin-4-ones often proceeds via alternative pathways. Research has shown that these compounds can be synthesized effectively through the cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org This method, which can be performed rapidly under solvent-assisted grinding conditions, builds the benzothiazinone ring from an acyclic precursor rather than by modifying a pre-existing benzoxazinone ring. organic-chemistry.org While benzoxazinones are recognized as building blocks for derivatives like benzothiazin-4-thiones, specific documented examples of converting this compound into its corresponding benzothiazinone or benzoxathianone analogs are not prominently featured in the surveyed literature. nih.gov

Role in the Synthesis of Complex Molecular Architectures

This compound is a key intermediate for synthesizing more complex, fused heterocyclic systems, most notably quinazolinones. gsconlinepress.com Quinazolinones are a class of compounds with significant pharmacological importance, and benzoxazinones provide a direct and efficient route to their synthesis.

The transformation involves reacting the benzoxazinone with a nitrogen-based dinucleophile. A well-documented example is the reaction of this compound with hydrazine hydrate. gsconlinepress.com In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic C4-carbonyl carbon of the benzoxazinone. This leads to the opening of the oxazinone ring to form an intermediate N-acylanthranilamide derivative. Subsequent intramolecular cyclization, involving the second nitrogen of the hydrazine and the C2 carbon, followed by dehydration, results in the formation of the thermodynamically stable, fused six-membered pyrimidinone ring, yielding 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. gsconlinepress.com This reaction demonstrates the utility of the benzoxazinone scaffold as a synthon for building bicyclic systems from a monocyclic precursor.

The high yield reported for this transformation underscores its efficiency and importance in synthetic chemistry. gsconlinepress.com This role as a building block is not limited to quinazolinones; the general reactivity of the benzoxazinone ring system allows for its use in creating a wide array of other complex molecules, including substituted quinolines, tetrazoles, and imidazoles. nih.govuomosul.edu.iq

Table 1: Synthesis of a Complex Molecular Architecture from this compound

Starting Material Reagent Product Yield (%) Reference

Emerging Research Directions in 7 Chloro 2 Methyl 3,1 Benzoxazin 4 One Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Research in this area for benzoxazinones, including the 7-chloro-2-methyl variant, is focused on reducing solvent use, employing safer reagents, and improving energy efficiency.

Mechanochemical Synthesis: A prominent green approach is the use of mechanochemistry, such as solvent-assisted grinding or ball-milling, which dramatically reduces or eliminates the need for bulk solvents. beilstein-journals.org This technique has been successfully applied to the synthesis of substituted 4H-3,1-benzoxazin-4-ones via rapid cyclodehydration of N-substituted anthranilic acids. organic-chemistry.org The process often utilizes reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine, achieving high yields in minutes at room temperature. organic-chemistry.org Furthermore, ball-milling has been employed for cross-dehydrogenative-coupling (CDC) reactions on related 1,4-benzoxazinone structures under solvent-free conditions, showcasing the versatility of this method for both synthesis and functionalization. researchgate.net

Eco-friendly Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives is another key strategy.

Deep Eutectic Solvents (DES): Choline chloride-based deep eutectic solvents have been utilized as green media for the two-step synthesis of quinazolinones from anthranilic acid, which proceeds via a benzoxazinone (B8607429) intermediate. researchgate.net

Polyethylene Glycol (PEG): PEG-400 has been shown to be an effective medium for the synthesis of benzoxazines at ambient temperature without a catalyst, offering excellent yields and an environmentally friendly protocol. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts, such as metal-modified zeolites, provides an environmentally friendly and reusable option for constructing fused benzoxazinones. nih.gov These catalysts offer high thermal stability and a large surface area, facilitating one-pot syntheses in a more sustainable manner. nih.gov

Green Chemistry ApproachKey FeaturesExample Application
Mechanochemistry Solvent-free or low-solvent; rapid reaction times; room temperature.Cyclodehydration of N-acyl anthranilic acids to form benzoxazinones. organic-chemistry.org
Deep Eutectic Solvents Biodegradable; low toxicity; reusable solvent/catalyst system.Synthesis of quinazolinones via benzoxazinone intermediates. researchgate.net
PEG-400 Non-volatile; non-toxic; efficient reaction medium.Catalyst-free synthesis of benzoxazines at room temperature. researchgate.net
Heterogeneous Catalysis Reusable catalyst; high stability; environmentally benign.One-pot synthesis of fused benzoxazinones using Cuβ zeolites. nih.gov

Advanced Mechanistic Studies using In Situ Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. While traditional methods rely on isolating intermediates and analyzing end-products, emerging research points towards the application of advanced in situ spectroscopic techniques to monitor reactions in real-time.

For benzoxazinone chemistry, this represents a significant future direction. Although specific in situ NMR or IR studies on the formation of 7-chloro-2-methyl-3,1-benzoxazin-4-one are not yet prevalent, the potential of these techniques is well-documented in other areas of chemical synthesis. For instance, in situ NMR has been powerfully employed to monitor the crystallization kinetics of metal-organic frameworks, providing detailed information on the time-evolution of solution-phase processes, nucleation, and crystal growth. cardiff.ac.uk Applying similar real-time monitoring to the cyclization of 2-acetylamino-4-chlorobenzoic acid could provide invaluable data on reaction rates, the formation of transient intermediates, and the influence of catalysts or reaction conditions.

Current mechanistic understanding for reactions involving benzoxazinones is often inferred from kinetic isotope effect (KIE) studies and control experiments. For example, KIE studies have been used to confirm that C-H activation is the rate-determining step in certain functionalization reactions of the benzoxazinone scaffold. nih.gov Similarly, proposed catalytic cycles for metal-catalyzed syntheses are typically based on established organometallic principles and trapping experiments rather than direct spectroscopic observation of intermediates. acs.org The future integration of in situ spectroscopy promises to replace these inferences with direct evidence, enabling more precise control over the synthesis and functionalization of this compound.

Chemoinformatics and High-Throughput Computational Screening for Derivatization

Chemoinformatics and computational chemistry are revolutionizing drug discovery by enabling the rapid screening of vast chemical libraries to identify promising lead compounds. The benzoxazinone scaffold is increasingly being explored using these in silico methods to design derivatives with specific biological activities.

A notable success in this area involved a high-throughput virtual screening (HTVS) of the ChemBridge chemical library to identify novel dual inhibitors of the EGFR and HER2 kinases, which are implicated in gastric cancers. nih.gov This computational approach identified a compound featuring the 4-oxo-4H-3,1-benzoxazin-2-yl moiety as a top candidate. Subsequent molecular dynamics simulations predicted a high binding affinity for both kinases, which was later confirmed through in vitro assays. The identified compound, C3, showed potent inhibition of both EGFR and HER2, demonstrating the power of computational screening to find new therapeutic applications for benzoxazinone-containing molecules. nih.gov

Other computational approaches being applied to this class of compounds include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a target protein. It has been used to analyze synthesized researchgate.netresearchgate.net-benzoxazin-3-one derivatives as potential inhibitors of enzymes like α-amylase and α-glucosidase for antidiabetic applications. nih.gov

ADME Analysis: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. Such analyses have shown that many benzoxazinone derivatives possess favorable oral bioavailability profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models to correlate the chemical structure of compounds with their biological activity. While not yet extensively reported for this compound, QSAR is a well-established technique for optimizing lead compounds in related heterocyclic systems. researchgate.net

These computational methods allow researchers to prioritize synthetic efforts, focusing on derivatives with the highest predicted potency and best drug-like properties, thereby accelerating the development of new therapeutic agents based on the this compound scaffold.

Computational TechniquePurposeApplication Example for Benzoxazinones
High-Throughput Virtual Screening Rapidly screen large libraries of compounds against a biological target.Identification of a benzoxazinone derivative as a dual EGFR/HER2 inhibitor. nih.gov
Molecular Docking Predict binding mode and affinity of a molecule to a protein's active site.Evaluating researchgate.netresearchgate.net-benzoxazin-3-one derivatives as α-glucosidase inhibitors. nih.gov
ADME Prediction Assess drug-like properties such as absorption and oral bioavailability.In silico evaluation of newly synthesized benzoxazinone derivatives. nih.gov

Exploration of Novel Functionalizations and Ring Modifications

Beyond its role as a synthetic intermediate, the this compound ring system is a target for novel functionalization and ring transformation reactions to generate diverse molecular architectures.

C-H Bond Functionalization: A major focus of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized substrates. nih.gov The benzoxazinone core has proven to be an excellent substrate for such reactions, often using the embedded cyclic imine nitrogen to direct a metal catalyst to a specific C-H bond on an appended aromatic ring. researchgate.net This strategy has enabled a variety of regioselective transformations, including:

Olefination researchgate.net

Acetoxylation and Hydroxylation

Halogenation researchgate.net

Amidation researchgate.net

Thiolation researchgate.net

These C-H activation methods provide powerful tools for late-stage functionalization, allowing for the direct introduction of new chemical groups onto the benzoxazinone scaffold to modulate its properties.

Ring Transformations and Modifications: The inherent reactivity of the benzoxazinone ring, particularly its susceptibility to nucleophilic attack, makes it a versatile precursor for other heterocyclic systems. The most common transformation is its reaction with nitrogen nucleophiles to form quinazolinones. For instance, fusion of 6-chloro-2-methyl-3,1-benzoxazin-4-one with various amino compounds yields 3-arylquinazolinone derivatives. orientjchem.org Reaction with thiosemicarbazide (B42300) can lead to further cyclization, forming triazoloquinazoline systems. orientjchem.org

Another emerging direction is the modification of the core heteroatoms. Research into sulfur analogs has led to the synthesis of 1,4-benzothiazinones, which have shown interesting biological activities, including potential as bioherbicides. mdpi.com These studies demonstrate that modifying the oxazine (B8389632) ring itself is a viable strategy for creating novel compounds with distinct chemical and biological profiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. While the specific application of flow chemistry to the synthesis of this compound is still an emerging area, the potential benefits are clear from research on other heterocyclic systems. mdpi.com

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and shorter reaction times. mdpi.com For example, syntheses of pyrazole (B372694) derivatives that required many hours in batch have been accomplished in minutes using flow conditions. mdpi.com This dramatic rate enhancement is due to the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer.

Key advantages of adapting benzoxazinone synthesis to flow platforms include:

Enhanced Safety: Flow systems handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.

Improved Efficiency: The precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, simplifying purification.

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mdpi.com

Automation: Flow systems are readily integrated with automated platforms for reagent delivery, reaction monitoring, and product collection, enabling high-throughput synthesis and optimization. beilstein-journals.org

The established batch synthesis of this compound from 2-amino-4-chlorobenzoic acid and acetic anhydride (B1165640) is a prime candidate for adaptation to a continuous flow process. gsconlinepress.com Such an adaptation could significantly streamline its production, making this key intermediate more readily accessible for further derivatization and research.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2-methyl-3,1-benzoxazin-4-one, and how can purity be maximized?

The compound is typically synthesized via cyclodehydration of anthranilic acid derivatives. A common method involves refluxing N-acetyl anthranilic acid with acetic anhydride, followed by cooling and washing with petroleum ether to isolate the product . Key parameters include temperature control (reflux conditions) and reaction time (30 minutes). Purity is ensured via recrystallization (e.g., ethanol) and validated using melting point analysis and TLC . For substituted derivatives, substituents at the C-2 position (e.g., methyl groups) influence reaction efficiency, requiring adjustments to solvent systems or stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1730 cm⁻¹ and NH/OH bonds (if present) .
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.1 ppm), while substituents like methyl groups show singlet/triplet patterns (δ 2.0–2.5 ppm) .
  • Elemental analysis : Confirms molecular formula (e.g., C₉H₆ClNO₂) with <0.4% deviation .
  • X-ray crystallography : Resolves steric effects of substituents (e.g., chloro groups) on the benzoxazinone ring .

Q. What biological activities are associated with 7-substituted benzoxazinones?

7-Chloro derivatives are potent inhibitors of serine proteases, including human leukocyte elastase (HLE) and complement enzyme C1r, with IC₅₀ values in the nanomolar range . The chloro substituent enhances electrophilicity, improving binding to catalytic serine residues . Activity is validated via enzymatic assays (e.g., chromogenic substrates) and selectivity studies against non-target proteases like trypsin .

Q. How does the methyl group at C-2 influence the compound’s reactivity?

The methyl group introduces steric hindrance, affecting nucleophilic attack on the carbonyl group. For example, it slows ring-opening reactions with hydrazine, favoring hydrazide formation over complete degradation . This steric effect is critical in designing derivatives for targeted inhibition, as bulkier substituents may reduce off-target interactions .

Q. What stability considerations are relevant for storing this compound?

The compound is stable under standard lab conditions but degrades under extreme pH or prolonged exposure to light. Storage recommendations include desiccated environments at 4°C and avoidance of protic solvents (e.g., water) to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for C1r protease inhibition?

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., iodine at the phenylamino position) improves potency (e.g., compound 32 in has 10× higher selectivity for C1r vs. trypsin).
  • Hydrolytic stability : Replace labile groups (e.g., esters) with stable bioisosteres (e.g., amides) to resist enzymatic degradation .
  • Docking studies : Use molecular modeling to predict interactions with C1r’s S1 pocket, prioritizing substituents that fill hydrophobic subpockets .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, substrate concentration) or impurity levels. Mitigation strategies include:

  • Standardized protocols : Adopt AATCC or similar guidelines for enzymatic assays .
  • Purity validation : Use HPLC (>95% purity) and control batches to isolate confounding factors .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) .

Q. What mechanistic insights explain the compound’s inhibition of elastase?

this compound acts as a competitive inhibitor, forming a covalent acyl-enzyme intermediate with elastase’s catalytic serine. Kinetic studies (e.g., progress curve analysis) reveal a two-step mechanism: rapid initial binding followed by slow hydrolysis . The chloro group enhances electrophilicity, accelerating acylation .

Q. How do steric and electronic factors influence heteroring opening reactions?

  • Steric effects : Bulky C-2 substituents (e.g., tetrachlorophenyl) hinder nucleophilic attack, favoring hydrazide formation over ring cleavage .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) polarize the carbonyl, increasing susceptibility to nucleophiles like hydrazine .
  • Reaction pathways : Ring opening under Friedel-Crafts conditions produces aroylated derivatives, validated via IR and NMR .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent optimization : Replace n-butanol with high-boiling solvents (e.g., DMF) to improve reaction homogeneity .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions to reduce side products .
  • Flow chemistry : Implement continuous flow systems to maintain precise temperature control during cyclodehydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.